molecular formula C13H15N3O6S3 B2364961 methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2309591-25-9

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2364961
CAS No.: 2309591-25-9
M. Wt: 405.46
InChI Key: YYRAXMORXHJKFV-UHFFFAOYSA-N
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Description

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H15N3O6S3 and its molecular weight is 405.46. The purity is usually 95%.
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Biological Activity

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates imidazole and azetidine moieties, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 372.4 g/mol

The compound features a thiophene ring, which enhances its pharmacological properties due to the electron-rich nature of the sulfur atom.

Imidazole derivatives, including the studied compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Imidazole derivatives are known to possess antibacterial and antifungal properties. They interact with microbial cell membranes and inhibit key metabolic pathways.
  • Antitumor Effects : Some studies suggest that compounds with imidazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G0/G1 phase .
  • Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
AntibacterialInhibits growth of various bacterial strains by disrupting cell wall synthesis
AntifungalEffective against fungi by targeting ergosterol biosynthesis
AntitumorInduces apoptosis in cancer cells; selective inhibition of specific cancer types
Anti-inflammatoryReduces cytokine release and inflammation markers
AntioxidantScavenges free radicals, protecting cells from oxidative stress

Case Studies

Several studies illustrate the biological activity of related compounds:

  • Antitumor Activity : A study reported that imidazole derivatives exhibited potent anti-proliferative effects against a variety of tumor cell lines, demonstrating significant cell cycle arrest and selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research on similar sulfonamide compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections.
  • Inflammation Reduction : In vivo studies have shown that imidazole-containing compounds can significantly lower inflammatory markers in animal models, supporting their use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes:

  • Absorption : High solubility in polar solvents enhances absorption rates.
  • Distribution : The compound's lipophilicity allows for effective distribution across biological membranes.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Primarily excreted via urine as metabolites.

Properties

IUPAC Name

methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRAXMORXHJKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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